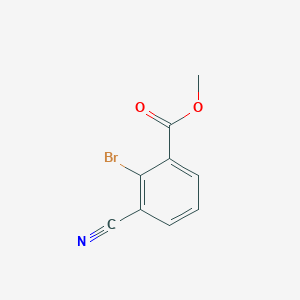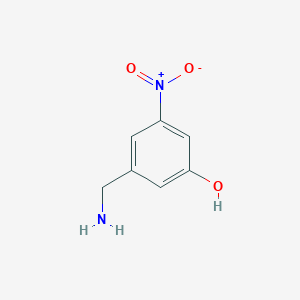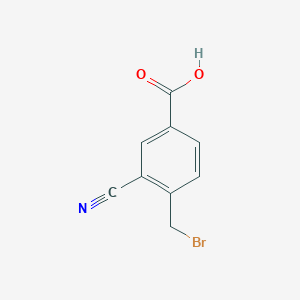
Methyl 3-(3-hydroxypyridin-2-yl)benzoate
説明
科学的研究の応用
Catalysis and Chemical Reactions : King and Strojny (1982) studied the reduction of methyl benzoate on a yttrium oxide catalyst. They found that benzoic acid and benzoate esters are reduced to benzaldehyde via the surface benzoate, with hydrogen transferred from the gas phase to the final product by surface hydroxyl groups (King & Strojny, 1982).
Inhibitors against Corrosion : Arrousse et al. (2021) conducted a theoretical study on the synthesis of methyl benzoate derivatives, showing their potential as inhibitors in acidic environments for the corrosion of mild steel (Arrousse et al., 2021).
Material Chemistry and Molecular Structure Studies : Yüksektepe et al. (2011) synthesized and studied the molecular structure of a compound derived from 2-amino-3-hydroxypyridine, revealing insights into hydrogen-bonding and C–H⋯π interaction (Yüksektepe et al., 2011).
Enantioselective Synthesis : Sakagami et al. (1996) demonstrated a novel reduction of 3-hydroxypyridine in the synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine (Sakagami et al., 1996).
Fluorescence Studies for Alzheimer's Disease : Telpoukhovskaia et al. (2015) investigated 3-hydroxy-4-pyridinone derivatives for fluorescence studies to determine their interaction with amyloid protein, which is crucial in Alzheimer's disease research (Telpoukhovskaia et al., 2015).
Pharmaceutical Synthesis and Drug Development : Rai et al. (1999) synthesized hydrophobic ester prodrugs of 3-hydroxypyridin-4-ones, indicating their potential in oral drug administration (Rai et al., 1999).
Synthesis of PET Radiotracers for Alzheimer's Disease : Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging in Alzheimer's disease research (Gao et al., 2018).
特性
IUPAC Name |
methyl 3-(3-hydroxypyridin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)12-11(15)6-3-7-14-12/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKYLTKWTOKMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682918 | |
| Record name | Methyl 3-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-06-8 | |
| Record name | Methyl 3-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)

